molecular formula C8H12N4O3S B1659394 ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate CAS No. 648408-63-3

ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate

Cat. No.: B1659394
CAS No.: 648408-63-3
M. Wt: 244.27 g/mol
InChI Key: JTGUYNRUBDBJCJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate is a complex organic compound featuring a triazole ring, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methylthio group and an ethyl ester, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate typically involves the reaction of 1-methyl-5-(methylthio)-1H-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industrial Applications: It is employed in the development of agrochemicals and materials science for its reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(methylthio)acetate: Similar in structure but lacks the triazole ring, making it less versatile in medicinal applications.

    1-Methyl-5-(methylthio)-1H-1,2,4-triazole: Contains the triazole ring but lacks the ester functionality, limiting its reactivity in organic synthesis.

Uniqueness

Ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate is unique due to the combination of the triazole ring and the ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

ethyl 2-[(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3S/c1-4-15-6(14)5(13)9-7-10-8(16-3)12(2)11-7/h4H2,1-3H3,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGUYNRUBDBJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN(C(=N1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380426
Record name ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648408-63-3
Record name Ethyl 2-[[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648408-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate
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